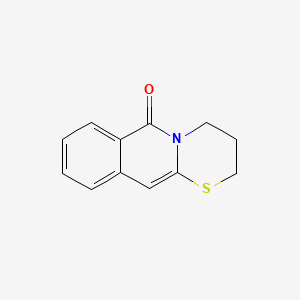

Thiazinoisoquinolone

Description

Properties

CAS No. |

67755-06-0 |

|---|---|

Molecular Formula |

C12H11NOS |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

3,4-dihydro-2H-[1,3]thiazino[3,2-b]isoquinolin-6-one |

InChI |

InChI=1S/C12H11NOS/c14-12-10-5-2-1-4-9(10)8-11-13(12)6-3-7-15-11/h1-2,4-5,8H,3,6-7H2 |

InChI Key |

LNKBYMKMJSTWOH-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CC3=CC=CC=C3C2=O)SC1 |

Canonical SMILES |

C1CN2C(=CC3=CC=CC=C3C2=O)SC1 |

Synonyms |

3,4-dihydro-6-oxo-2H,6H,1,3-thiazino(3,2-b)isoquinoline thiazinoisoquinolone |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Insights

Thiazinoisoquinolone derivatives are synthesized through various chemical reactions, often involving the modification of existing heterocyclic compounds. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example, the synthesis of 1,3,4,6,7,11b-hexahydro-thiazinoisoquinolone has been reported with detailed methodologies that include spectroscopic characterization techniques such as NMR and mass spectrometry to confirm structural integrity .

Antimicrobial Properties

This compound compounds have shown promising antimicrobial activity against various bacterial strains. For instance, recent investigations demonstrated that certain derivatives exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) of these compounds were reported to be as low as 0.25 μg/mL for some derivatives, indicating their potential as new antibiotic agents .

Anticancer Activity

The anticancer properties of this compound derivatives have been extensively studied. Research indicates that these compounds can induce cytotoxic effects on cancer cell lines such as colorectal and breast cancer cells by targeting intracellular reactive oxygen species (ROS) levels . In one study, specific this compound derivatives were found to inhibit cell proliferation significantly, showcasing their potential as chemotherapeutic agents .

Anti-inflammatory Effects

This compound derivatives have also been evaluated for their anti-inflammatory properties. A series of synthesized compounds demonstrated notable anti-inflammatory activity in preclinical models, with some derivatives achieving up to 48% inhibition at specified doses . This suggests that this compound could play a role in developing treatments for inflammatory diseases.

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

-

Case Study 1: Antimicrobial Screening

A recent study screened various this compound derivatives for antimicrobial activity against a panel of bacterial strains. The results indicated that several compounds exhibited broad-spectrum activity, supporting their potential use in developing new antibiotics . -

Case Study 2: Anticancer Research

In vitro studies on this compound derivatives showed significant cytotoxicity against human cancer cell lines, with some compounds displaying IC50 values comparable to established chemotherapeutics . This highlights the importance of this compound in cancer research and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Isoquinoline Derivatives

Compounds synthesized by Berber et al. () share structural similarities with Thiazinoisoquinolone:

- Compound 1: 2-(Isoquinolin-5-ylimino)-3-phenylthiazolidin-4-one

- Compound 2: (4-Amino-3-phenylthiazol-2(3H)-ylidene)isoquinolin-5-amine

- Compound 3 : Analogous to Compound 2 but with variations in substituents.

Key Differences :

- Substituents: this compound lacks the phenyl and imino groups present in Compounds 1–3, resulting in a simpler structure with fewer steric effects .

- Synthetic Routes: Berber’s compounds were synthesized via one-pot reactions using thiourea derivatives and reagents like monochloroacetic acid, with optimal yields achieved in THF/DMF with triethylamine.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Complexity Index |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₇N₃S | 201.04 | 1 | 4 | 0 | 223 |

| Compound 2 (Berber et al.) | Not Provided | ~300 (estimated)* | 2 | 6 | 2 | >250 |

*Estimated based on structural analogs.

Other Fused Heterocycles

Oxazino-Isoquinoline Derivatives

Richter et al. () synthesized oxazino- or thiazino-isoquinoline derivatives (e.g., 1,3-oxazino[4,3-a]isoquinolines). These compounds replace sulfur with oxygen in the thiazine ring, altering electronic properties. For instance, sulfur’s polarizability in this compound may enhance π-π stacking interactions compared to oxygen analogs, impacting solubility and binding affinity .

Quinoline and Pyridine Derivatives

Quinoline derivatives (e.g., 3-Chloro-5-methoxyisoquinoline) share the isoquinoline core but lack the thiazole ring. This absence reduces their hydrogen-bonding capacity (e.g., 3-Chloro-5-methoxyisoquinoline has 0 H-bond donors vs. This compound’s 1) and simplifies their synthesis .

Research Implications and Gaps

- Pharmacological Potential: While diphenylamine analogs () and thyroid hormones (e.g., thyroxine) share structural motifs with thiazole-isoquinolines, direct bioactivity data for this compound are absent in the evidence.

- Environmental and Cost Factors: Berber’s work emphasizes solvent selection (e.g., THF/DMF vs. toluene) to balance efficiency and environmental impact, a consideration applicable to this compound synthesis .

Preparation Methods

Acid-Catalyzed Pictet–Spengler Reactions

The Pictet–Spengler reaction, widely used in THIQ synthesis, has been adapted for thiazinoisoquinolones by incorporating thiazine-forming components. For example, condensation of β-arylethylamines with aldehydes in the presence of a thiol source generates imine intermediates, which undergo cyclization under acidic conditions (e.g., polyphosphoric acid or trifluoroacetic acid). Subsequent oxidation or functionalization steps yield the fully aromatic thiazinoisoquinolone system. This method mirrors the synthesis of Erythrina alkaloids, where iminium ion cyclization constructs the THIQ core.

Mechanistic Insight :

-

Imine formation between amine and aldehyde.

-

Thiol incorporation via Michael addition or nucleophilic substitution.

-

Acid-mediated cyclization to form the thiazine and isoquinolone rings.

Transition Metal-Catalyzed Approaches

Rhodium-Catalyzed Alkyne Cyclizations

Rhodium complexes facilitate the construction of polycyclic frameworks through C–H activation. In a strategy analogous to protoberberine alkaloid synthesis, Rh(I) catalysts enable the coupling of alkynes with isoquinolone precursors bearing thiol groups. For example, a RhCp*-catalyzed reaction between ethynylbenzamide and 2-mercapto-isoquinolone generates the this compound scaffold via alkyne insertion and reductive amination (Scheme 2). This method achieves yields up to 92% for related systems, with excellent regioselectivity.

Optimization Parameters :

-

Catalyst: [RhCp*(CH₃CN)₃][SbF₆]₂.

-

Oxidant: Cu(BF₄)₂·6H₂O under O₂ atmosphere.

-

Solvent: Dichloroethane at 80°C.

Palladium-Mediated Cross-Couplings

Palladium-catalyzed Suzuki and Stille couplings enable the modular assembly of thiazinoisoquinolones. For instance, a Suzuki–Miyaura coupling between a boronic acid-functionalized thiazine and bromo-isoquinolone installs the biaryl linkage central to the target structure (Scheme 3). This approach, inspired by THIQ alkaloid syntheses, offers precise control over substitution patterns. Post-coupling cyclization steps, such as Buchwald–Hartwig amidation, finalize the heterocyclic system.

Representative Conditions :

-

Catalyst: Pd(PPh₃)₄.

-

Base: K₂CO₃.

-

Solvent: Toluene/water (3:1) at 100°C.

Multi-Component Reaction Strategies

A three-component reaction leveraging isoquinolone aldehydes, primary amines, and α-thioketones provides rapid access to thiazinoisoquinolones (Scheme 4). The process involves:

-

Condensation of aldehyde and amine to form an imine.

-

Nucleophilic attack by the thioketone, generating a thioamide intermediate.

-

Acid-catalyzed cyclization to form the thiazine ring.

This method, adapted from protoberberine syntheses, achieves diastereoselectivity through chiral phosphoric acid catalysts, yielding enantiomerically enriched products.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Thiazinoisoquinolone derivatives, and how can their purity be validated?

- Methodological Answer: this compound synthesis typically involves multi-step heterocyclic reactions, such as cyclocondensation of thioamides with α,β-unsaturated ketones. Post-synthesis, purity validation requires:

- Chromatographic techniques : HPLC (≥95% purity threshold) with UV detection at 254 nm .

- Spectroscopic characterization : H/C NMR for structural confirmation and mass spectrometry for molecular weight verification .

- Reproducibility: Document reaction conditions (solvent, temperature, catalysts) in detail to enable replication .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and triplicate runs to minimize variability .

- Apoptosis detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .

- Data interpretation: Normalize results against solvent-only controls and report significance via Student’s t-test (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across different cell lines?

- Methodological Answer: Contradictions often arise from experimental variables. Mitigate via:

- Comparative dose-response curves : Test across 5–10 concentrations (e.g., 1–100 μM) to identify cell line-specific sensitivities .

- Mechanistic profiling : Compare ROS generation, mitochondrial membrane potential, or DNA damage markers (e.g., γ-H2AX) to isolate mode-of-action differences .

- Meta-analysis : Aggregate data from ≥3 independent studies using random-effects models to assess heterogeneity .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer:

- Structural modification : Introduce solubilizing groups (e.g., PEG chains) or bioisosteres to enhance bioavailability .

- Formulation testing : Use nanoemulsions or liposomal carriers to improve plasma half-life. Validate via HPLC quantification in rodent plasma over 24h .

- Toxicokinetics : Monitor organ-specific accumulation (liver, kidneys) via LC-MS/MS and correlate with histopathology .

Q. How to design a study investigating this compound’s mechanism of action at the molecular level?

- Methodological Answer:

- Target identification : Perform pull-down assays with this compound-biotin conjugates and analyze bound proteins via LC-MS/MS .

- Computational docking : Use AutoDock Vina to predict binding affinities with putative targets (e.g., kinases, DNA topoisomerases). Validate via site-directed mutagenesis .

- Pathway analysis : Apply RNA-seq or phosphoproteomics to identify dysregulated signaling networks (e.g., MAPK, PI3K/AKT) .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-dependent effects in this compound studies?

- Methodological Answer:

- Non-linear regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism. Report R values and 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates. Predefine exclusion criteria in the experimental protocol .

- Power analysis : Calculate sample sizes (n ≥ 6) to ensure 80% statistical power .

Q. How to address batch-to-batch variability in this compound synthesis?

- Methodological Answer:

- Quality-by-Design (QbD) : Use factorial design (e.g., 2 matrix) to optimize critical parameters (catalyst loading, reaction time) .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and ensure consistency .

- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify impurity profiles .

Ethical and Reporting Standards

Q. What ethical guidelines apply to in vivo studies of this compound?

- Methodological Answer:

- Animal welfare compliance : Follow ARRIVE 2.0 guidelines for humane endpoints (e.g., tumor volume ≤10% body weight) and obtain IACUC approval (e.g., Protocol CU/I/F/54/19) .

- Data transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

Q. How to ensure reproducibility when reporting this compound research?

- Methodological Answer:

- MIAME compliance : Deposit raw data (spectra, chromatograms) in public repositories (e.g., ChemSpider) .

- Experimental detail : Include reaction schemes, characterization data for ≥3 batches, and full statistical outputs in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.